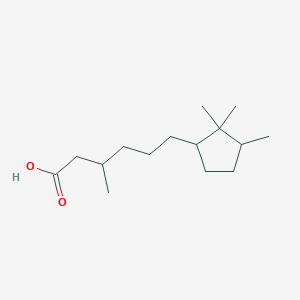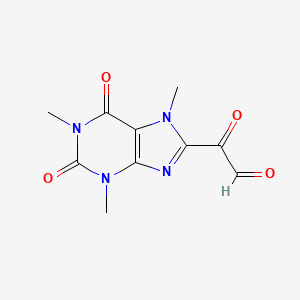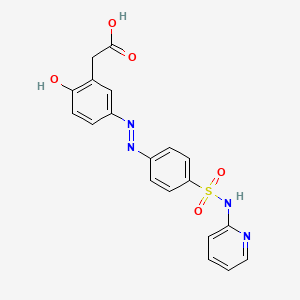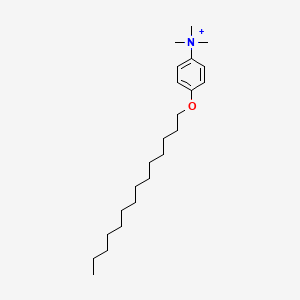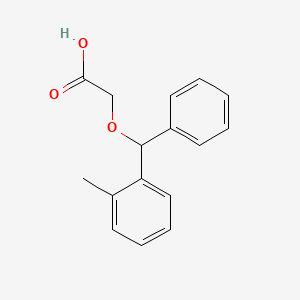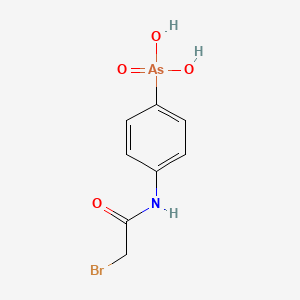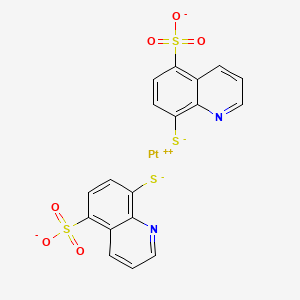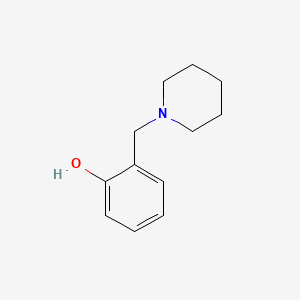
2-(ピペリジン-1-イルメチル)フェノール
概要
説明
2-(Piperidin-1-ylmethyl)phenol is an organic compound with the molecular formula C12H17NO. It consists of a phenol group substituted with a piperidin-1-ylmethyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
科学的研究の応用
2-(Piperidin-1-ylmethyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
It is known that piperidine derivatives, which include 2-(piperidin-1-ylmethyl)phenol, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of pharmacological applications .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions, leading to the formation of various biologically active compounds .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to inhibit CYP2D6, an enzyme involved in drug metabolism .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological effects, depending on their specific structures and targets .
生化学分析
Biochemical Properties
2-(Piperidin-1-ylmethyl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been identified as an inhibitor of the enzyme CYP2D6, which is involved in the metabolism of many drugs . Additionally, 2-(Piperidin-1-ylmethyl)phenol exhibits high gastrointestinal absorption and blood-brain barrier permeability, making it a candidate for central nervous system-related studies .
Cellular Effects
The effects of 2-(Piperidin-1-ylmethyl)phenol on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(Piperidin-1-ylmethyl)phenol can modulate the activity of various signaling molecules, leading to changes in cellular responses . It also affects the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 2-(Piperidin-1-ylmethyl)phenol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with CYP2D6 results in enzyme inhibition, which can affect the metabolism of drugs and other compounds . Additionally, 2-(Piperidin-1-ylmethyl)phenol can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Piperidin-1-ylmethyl)phenol can change over time. The compound is relatively stable under standard conditions, but it may degrade under extreme conditions such as high temperature or acidic environments . Long-term studies have shown that 2-(Piperidin-1-ylmethyl)phenol can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of 2-(Piperidin-1-ylmethyl)phenol vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
2-(Piperidin-1-ylmethyl)phenol is involved in several metabolic pathways. It interacts with enzymes such as CYP2D6, which plays a role in its metabolism and biotransformation . The compound can also affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells . These interactions highlight the importance of understanding the metabolic pathways associated with 2-(Piperidin-1-ylmethyl)phenol .
Transport and Distribution
The transport and distribution of 2-(Piperidin-1-ylmethyl)phenol within cells and tissues are influenced by various factors. The compound can be transported across cell membranes via passive diffusion due to its lipophilic nature . It may also interact with specific transporters and binding proteins, affecting its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy .
Subcellular Localization
2-(Piperidin-1-ylmethyl)phenol exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm and nucleus . The compound’s activity and function may be influenced by its localization, as it can interact with different biomolecules in these compartments . Additionally, post-translational modifications and targeting signals may direct 2-(Piperidin-1-ylmethyl)phenol to specific organelles, further influencing its biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-ylmethyl)phenol typically involves the reaction of phenol with piperidine in the presence of formaldehyde. The reaction proceeds through a Mannich reaction, where the phenol acts as a nucleophile, attacking the iminium ion formed from piperidine and formaldehyde. The reaction conditions usually involve mild heating and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of 2-(Piperidin-1-ylmethyl)phenol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
2-(Piperidin-1-ylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as sodium dichromate or potassium permanganate.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) in acetic acid, nitration using nitric acid (HNO3) in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
類似化合物との比較
Similar Compounds
Piperidine: A six-membered heterocyclic amine with similar structural features.
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
Piperazine: A heterocyclic compound with two nitrogen atoms in a six-membered ring.
Uniqueness
2-(Piperidin-1-ylmethyl)phenol is unique due to the combination of the phenol and piperidine moieties, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-(piperidin-1-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-7-3-2-6-11(12)10-13-8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKQHXNOTYHHLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50902848 | |
| Record name | 2-(1-Piperidinylmethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4764-13-0 | |
| Record name | 2-(1-Piperidinylmethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary finding of the research paper regarding 2-(Piperidin-1-ylmethyl)phenol?
A1: The research primarily investigates the effects of radiation on the formation of stable free radicals in single crystals of 2-(Piperidin-1-ylmethyl)phenol using Electron Paramagnetic Resonance (EPR) spectroscopy []. The study characterizes the radiation-induced radical through analyzing the EPR spectra obtained after exposing the crystal to radiation. While the paper doesn't delve into the compound's potential applications, it provides valuable insights into its radiation-induced reactivity and the stability of the formed radical. This information could be relevant for fields like radiation chemistry or material science.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



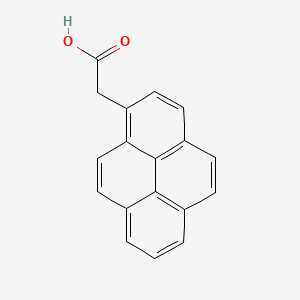
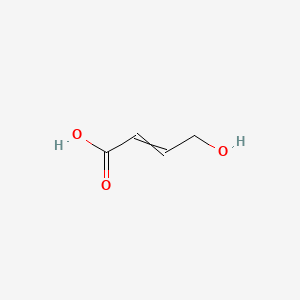
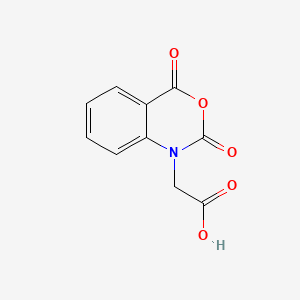
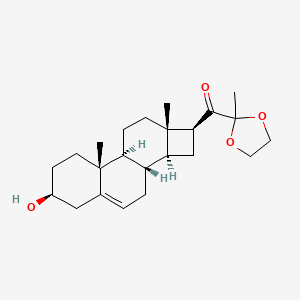
![(6-amino-12-hydroxy-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-13-yl)methyl dihydrogen phosphate](/img/structure/B1220343.png)
